

Budiodarone mechanism of action ion channel blocker

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Budiodarone

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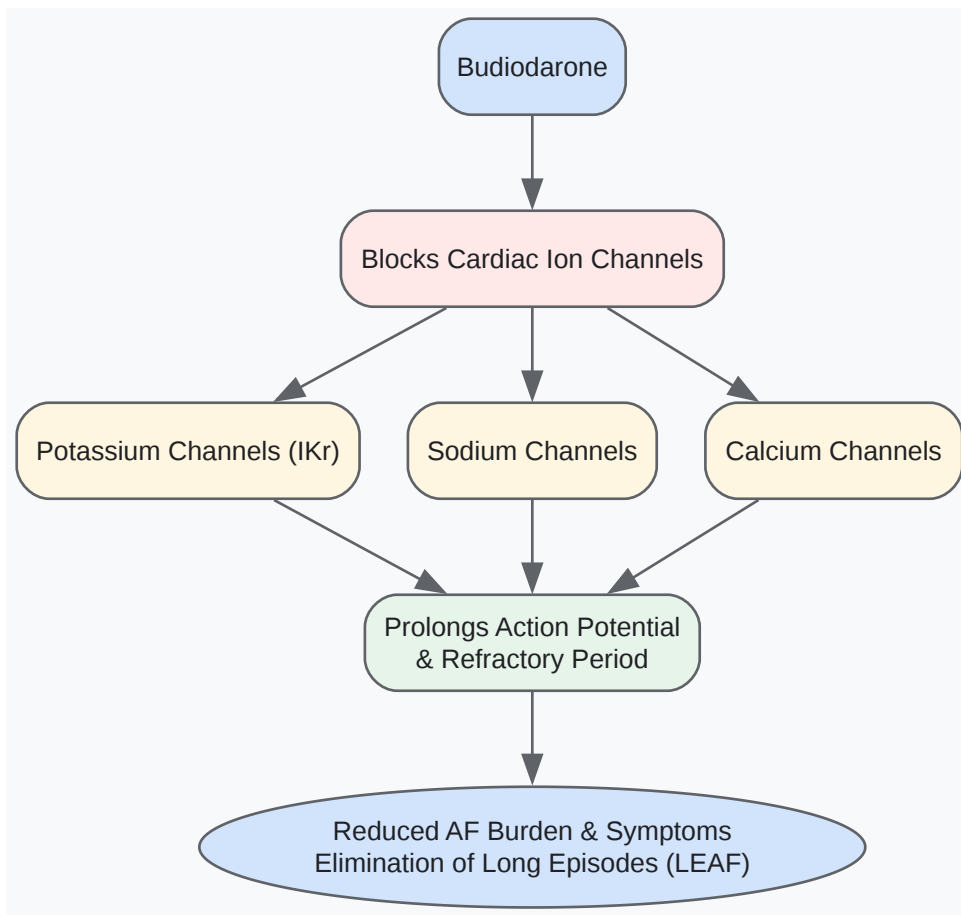
Mechanism of Action and Pharmacological Profile

Budiodarone (ATI-2042) is a **multi-ion channel blocker** that affects sodium, potassium, and calcium channels [1] [2] [3]. This mixed activity places its electrophysiological effects across several Vaughan-Williams antiarrhythmic drug classes. The drug is a chemical analog of amiodarone but is engineered for a **significantly shorter half-life** of approximately **7 hours**, compared to amiodarone's 35-68 days [4] [5] [3]. This is due to its metabolism by esterases, which also results in no evidence of drug accumulation in human or animal studies to date [4] [5] [6].

Its key electrophysiological effects, which contribute to its antiarrhythmic efficacy, include [3]:

- **Increased Atrial Refractory Period:** Prolonging the refractory period of atrial myocytes decreases the likelihood of electrical re-entry, a key mechanism in atrial fibrillation.
- **Prolonged Conduction Intervals:** The drug increases stimulus-to-atrium and atrium-to-bundle of His intervals, slowing heart rate.
- **Dose-Dependent Heart Rate Reduction:** Reducing heart rate lowers the risk of atrial fibrillation.

The following diagram maps the primary molecular and physiological pathway of **budiodarone's** action.



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***Budiodarone's** mechanism of action pathway.*

Key Quantitative Data from Research

The table below summarizes quantitative findings on **budiodarone's** ion channel blocking and dose-dependent effects from preclinical and clinical studies.

Aspect	Quantitative Findings	Context / Model
Half-life	~7 hours [3]	Human subjects
Key Metabolizing Enzyme	Esterases [4] [5]	Preclinical & human studies

Aspect	Quantitative Findings	Context / Model
Dose-Dependent Efficacy	400 mg bid: 54.4% reduction in AF burden [3]	Clinical trial (PASCAL) in paroxysmal AF patients with pacemakers
Dose-Dependent Efficacy	600 mg bid: 75% reduction in AF burden [3]	Clinical trial (PASCAL) in paroxysmal AF patients with pacemakers
Target Patient Group	LEAF (Long Episodes of AF) >5.5 hours [4] [7] [6]	FDA-agreed endpoint for Phase 3 trials; associated with 5-fold increased stroke risk

Current Development Status and Trial Design

Budiodarone is currently a **Phase 3-enabled** investigational compound developed by XYRA LLC for the long-term management of symptomatic non-permanent atrial fibrillation [4] [5] [2]. The U.S. FDA has agreed on a specific approval pathway and endpoints [7] [8].

The development program includes two key Phase 3 studies agreed upon with the FDA [7] [8]:

- **An Open-Label, Long-Term Dose Titration Study:** This study will use four effective doses from Phase 2. Dosing will be guided by FDA-approved wearable AF monitoring devices to adjust for optimal safety and effectiveness.
- **A 6-Month, Double-Blind, Randomized Controlled Trial (RCT):** This trial will compare four fixed active doses of **budiodarone** against a placebo in approximately 500 subjects with symptomatic non-permanent AF and LEAF >5.5 hours.

A unique aspect of the development strategy is the **integration of wearable AF monitoring devices** (e.g., Zio Patch, Apple Watch) for patient identification, dose titration, and response assessment [4]. The proposed drug label may require such monitoring to ensure patients are established on the lowest effective dose and to allow for timely discontinuation in non-responders [4] [6].

Key Differentiators from Amiodarone

While **budiodarone** is structurally similar to amiodarone, several design features aim to overcome amiodarone's significant limitations [3]:

- **Shorter Half-Life and Esterase Metabolism:** Facilitates faster onset of action, allows for quicker dose adjustment, and is intended to reduce the long-term organ toxicity (thyroid, pulmonary, hepatic) associated with amiodarone's accumulation.
- **Enhanced Late Sodium Channel Blocking:** This property is hypothesized to contribute to its potentially superior efficacy profile [4] [5].

As a researcher or professional in drug development, the ongoing Phase 3 program and the novel integration of digital health technology for patient management are likely of particular interest. The proposed clinical trial designs and the use of wearable monitors for real-world efficacy assessment represent a modern approach to antiarrhythmic drug development.

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To cite this document: Smolecule. [Budiodarone mechanism of action ion channel blocker].

Smolecule, [2026]. [Online PDF]. Available at:

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